![molecular formula C13H22BrNOSi B6323061 3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline CAS No. 1147531-04-1](/img/structure/B6323061.png)

3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline

概要

説明

Molecular Structure Analysis

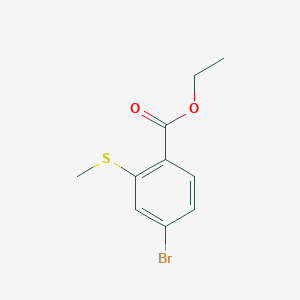

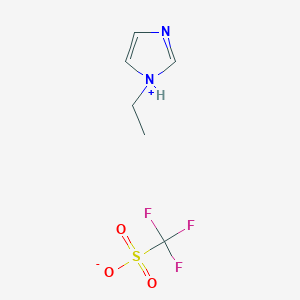

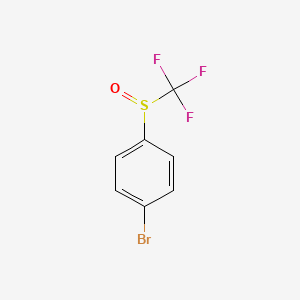

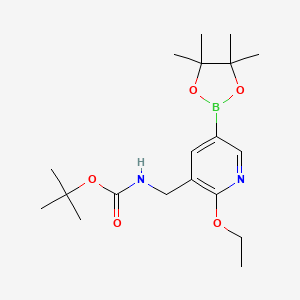

The molecular structure of 3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline consists of a bromo group (Br), an aniline group (NH2), and a tert-butyldimethylsilyl group (C4H9Si(CH3)2) attached to a benzene ring.Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . Rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that it is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) and a density of 1.093 g/mL at 25 °C (lit.) .科学的研究の応用

Pharmaceutical Synthesis

3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline is utilized in pharmaceutical synthesis as an alkylating agent. It plays a crucial role in the synthesis of complex molecules by introducing propanol functionality, which is essential for the structural formation of various pharmaceutical compounds .

Biologically Active Natural Products

This compound serves as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B. These natural products have shown potential in possessing anticancer, anti-inflammatory, and analgesic properties, making the compound significant in medicinal chemistry .

Stereocontrolled Synthesis

In stereochemistry, 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline acts both as an aldol donor and acceptor. This dual functionality is critical in the stereocontrolled production of erythrose, a four-carbon sugar with applications in organic synthesis .

Marine Natural Product Synthesis

The compound is an important reagent in the total synthesis of marine natural products such as (−)-dactylodide. Its ability to construct key subunits like tetrahydropyran is invaluable in synthesizing compounds isolated from marine sources .

Nucleoside Research

In the field of nucleoside research, derivatives of this compound are used to study the effects of halogenated alkanes on nucleosides under physiological conditions. This includes investigating the massive deadenylation of adenine-based nucleosides, which is significant for understanding nucleoside behavior and stability .

作用機序

Target of Action

It is known that the compound can be used to introduce propanol functionality to many pharmaceuticals . This suggests that it may interact with a variety of biological targets depending on the specific pharmaceutical context.

Mode of Action

The compound acts as an alkylating agent . Alkylation involves the transfer of an alkyl group from the alkylating agent to a substrate. In the case of 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline, the alkyl group is a propoxy group, which is transferred to the target molecule. This can result in changes to the target molecule’s structure and function.

Pharmacokinetics

The compound’s molecular weight (25325 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Action Environment

The action, efficacy, and stability of 3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline can be influenced by various environmental factors. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action.

特性

IUPAC Name |

3-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BrNOSi/c1-13(2,3)17(4,5)16-9-10-11(14)7-6-8-12(10)15/h6-8H,9,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFUSXNERADXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-[[(tert-butyldimethylsilyl)oxy]methyl]aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。